AMMONIUM GLUCONATE

Description

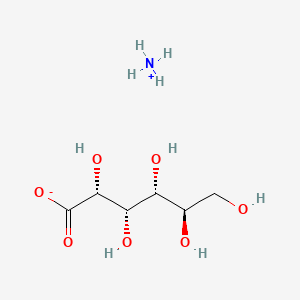

Structure

2D Structure

Properties

CAS No. |

2554-04-3 |

|---|---|

Molecular Formula |

C6H12O7.H3N C6H15NO7 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

azanium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C6H12O7.H3N/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);1H3/t2-,3-,4+,5-;/m1./s1 |

InChI Key |

XLCNHLXQKYRGKZ-JJKGCWMISA-N |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[NH4+] |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[NH4+] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[NH4+] |

Color/Form |

NEEDLES WHITE POWDER |

density |

greater than 1 at 68 °F (USCG, 1999) |

physical_description |

Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999) White solid; [Hawley] |

Related CAS |

10361-31-6 |

solubility |

IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS |

Origin of Product |

United States |

Synthetic Methodologies for Ammonium Gluconate

Neutralization Reactions for Ammonium (B1175870) Gluconate Synthesis

The most direct method for synthesizing ammonium gluconate involves the neutralization of gluconic acid with an ammonium source.

Direct Neutralization of Gluconic Acid with Ammonium Hydroxide (B78521)

This compound is synthesized by reacting gluconic acid with ammonium hydroxide. reucherafricakenyaltd.co.kegoogle.com This reaction is a straightforward acid-base neutralization, where the acidic gluconic acid reacts with the basic ammonium hydroxide to form the salt, this compound, and water. smolecule.comnih.gov The process typically involves adding an ammonium solution to a solution of gluconic acid. up.ac.za For instance, a 50% solution of gluconic acid can be reacted with liquid ammonia (B1221849) to produce this compound. google.com

The general chemical equation for this reaction is: C₆H₁₂O₇ (Gluconic Acid) + NH₄OH (Ammonium Hydroxide) → C₆H₁₅NO₇ (this compound) + H₂O

pH Control and Reaction Optimization During Neutralization

Precise control of pH is a critical parameter during the neutralization process to ensure complete reaction and high purity of the final product. The reaction is typically carried out until a specific pH is reached. For instance, the reaction endpoint is often targeted at a pH of 8.0. google.com Maintaining the pH in a slightly alkaline range, such as 7.5 to 8.0, helps to ensure the complete neutralization of the gluconic acid.

Reaction conditions such as temperature and stirring speed are also optimized to facilitate a smooth and efficient reaction. A typical temperature range for the neutralization reaction is between 30-50°C, with a stirring speed of 40-60 revolutions per minute. google.com Following the neutralization, downstream processing steps such as vacuum concentration, crystallization by cooling, and drying are employed to obtain the final solid product.

| Parameter | Optimized Value/Range |

| pH | 7.5 - 8.0 |

| Temperature | 30 - 50 °C google.com |

| Stirring Speed | 40 - 60 rpm google.com |

Biocatalytic and Fermentation-Based Production Pathways

An alternative and widely used method for producing gluconic acid, the precursor to this compound, is through microbial fermentation. This bio-based approach utilizes microorganisms to convert glucose into gluconic acid. smolecule.com

Microbial Conversion of Glucose to Gluconic Acid

Aspergillus niger, a type of filamentous fungus, is extensively used for the industrial production of gluconic acid. srce.hrals-journal.comwikipedia.org This fungus is known for its high yield and ability to secrete the necessary enzymes for the conversion of glucose. als-journal.com The fermentation process is typically carried out in submerged cultures under controlled conditions. nih.govresearchgate.net

Key parameters for optimal gluconic acid production by Aspergillus niger include:

Temperature: The optimal temperature for fermentation is generally around 30°C. als-journal.comnih.gov

pH: An initial pH of around 5.0 to 6.0 is considered favorable for high yields. als-journal.comnih.gov

Carbon Source: Glucose is the primary carbon source, with concentrations often in the range of 14% (w/v) or higher. nih.gov

Aeration: A high rate of aeration is crucial for the oxidative process. srce.hr

In some processes, the fermentation broth containing the produced gluconic acid is directly neutralized with liquid ammonia to form this compound. google.com The pH during this fermentation and neutralization step is controlled between 6.5 and 8.0. google.com

| Fermentation Parameter | Optimal Condition for Aspergillus niger |

| Temperature | 30°C als-journal.comnih.gov |

| Initial pH | 5.0 - 6.0 als-journal.comnih.gov |

| Glucose Concentration | 14% (w/v) or higher nih.gov |

| Aeration | High srce.hr |

Certain bacteria are also efficient producers of gluconic acid. The oxidation of glucose in bacteria is catalyzed by the enzyme glucose dehydrogenase. srce.hrnih.gov Gluconobacter oxydans is a notable bacterium used in this process, particularly favored for continuous fermentation. nih.govfrontiersin.org

A key characteristic of Gluconobacter oxydans is its "overflow metabolism," where it incompletely oxidizes organic substances, leading to the accumulation of intermediate products like gluconic acid. nih.govfrontiersin.org However, a challenge in bacterial fermentation is the potential for further oxidation of gluconic acid to keto-gluconic acid. This secondary oxidation can be minimized by maintaining a glucose concentration above 15 mM and a pH lower than 3.5. nih.govfrontiersin.org

Enzymatic Synthesis with Glucose Oxidase and Catalase Systems

The enzymatic synthesis of gluconic acid, the precursor to this compound, predominantly utilizes a dual-enzyme system comprising glucose oxidase (GOD) and catalase (CAT). In this biocatalytic process, GOD initiates the reaction by oxidizing β-D-glucose at the first hydroxyl group. nih.gov This oxidation uses molecular oxygen (O₂) as the electron acceptor, resulting in the formation of D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). nih.gov The D-glucono-δ-lactone is subsequently hydrolyzed to D-gluconic acid. nih.gov

The hydrogen peroxide generated as a by-product can inhibit the activity of glucose oxidase. The role of catalase is to decompose this inhibitory H₂O₂ into water and oxygen, thereby protecting the GOD and allowing the primary reaction to proceed efficiently. nih.gov The synthesis of both glucose oxidase and catalase can be carried out by microorganisms like Aspergillus niger in a resting cell culture system. nih.gov Studies have shown that the biosynthesis of these enzymes is influenced by factors such as pH and the presence of certain ions; for instance, calcium carbonate can induce the synthesis of both enzymes, while calcium chloride may inhibit it. nih.gov

For industrial applications, these enzymes are often co-immobilized onto a single carrier particle. This approach enhances stability and reusability. An immobilized glucose oxidase-catalase composition where both enzymes are bonded to the same carrier allows for efficient, sequential enzymatic reactions. google.com Such systems have demonstrated the capacity to conduct numerous batches of glucose conversion, highlighting their industrial viability. google.com

Table 1: Roles of Key Enzymes in Gluconic Acid Synthesis

| Enzyme | Substrate(s) | Product(s) | Primary Function |

|---|---|---|---|

| Glucose Oxidase (GOD) | β-D-glucose, Oxygen | D-glucono-δ-lactone, Hydrogen Peroxide | Catalyzes the primary oxidation of glucose. nih.gov |

| Catalase (CAT) | Hydrogen Peroxide | Water, Oxygen | Decomposes the inhibitory by-product H₂O₂. nih.gov |

Substrate Optimization for Biotechnological Production of this compound

The efficiency and economic feasibility of producing this compound through fermentation are highly dependent on the choice and concentration of the substrate. While glucose is the most common carbohydrate source, its concentration must be carefully managed. For instance, in fermentations using Aspergillus niger, glucose concentrations exceeding 300 g/L can be infeasible. nih.gov

Research has focused on optimizing substrate use and exploring alternative, cost-effective carbon sources. The yeast-like mold Aureobasidium pullulans is noted for being less sensitive to glucose concentrations and can utilize other economical carbon sources such as inulin. nih.gov The use of agricultural by-products and other carbohydrate-rich materials has shown significant promise in reducing production costs. nih.gov High yields of gluconic acid have been achieved using substrates like sugarcane molasses and grape must. nih.gov

Table 2: Gluconic Acid Yield from Various Substrates

| Substrate | Microorganism | Reported Yield | Reference |

|---|---|---|---|

| Glucose | Aspergillus niger | up to 98% | nih.gov |

| Sugarcane Molasses | Not Specified | 95.8% | nih.gov |

| Grape Must | Not Specified | 95.8% | nih.gov |

| Inulin | Aureobasidium pullulans | Mentioned as viable | nih.gov |

Continuous Fermentation and Bioreactor Design in Gluconate Production

Continuous fermentation offers significant advantages over traditional batch processes for gluconate production, including improved productivity, consistent product quality, and reduced downtime. nih.goveditverse.com This method involves continuously adding fresh nutrient medium to a bioreactor while simultaneously removing the fermentation broth containing the product. gfi.org This maintains a stable environment for the microorganisms, keeping them in a state of high metabolic activity.

Bioreactor design is critical for successful continuous fermentation. Key design considerations include efficient mixing to ensure cell homogeneity, as well as effective mass transfer of gases like oxygen and heat transfer for temperature control. gfi.org Advanced systems often incorporate real-time sensors and automated controls to monitor and adjust critical parameters such as pH, temperature, dissolved oxygen, and substrate concentration. editverse.com

Studies using Aureobasidium pullulans in continuous stirred-tank reactors have demonstrated the potential of this approach, achieving high concentrations of gluconic acid. nih.gov One study reported producing approximately 260 g/L of gluconic acid with a residence time of 26 hours. nih.gov By optimizing the residence time to 10.8 hours, a high space-time-yield of 19.3 g/L/h was achieved with a gluconic acid concentration of 207.5 g/L. nih.gov Furthermore, cell-recycle continuous fermentation with Aspergillus niger has been shown to significantly increase the glucose conversion rate. nih.gov

**Table 3: Performance of Continuous Fermentation for Gluconic Acid Production using *A. pullulans***

| Parameter | Value |

|---|---|

| Max. Gluconic Acid Concentration | ~260 g/L |

| Residence Time for Max. Concentration | ~26 hours |

| Highest Space-Time-Yield | 19.3 g/L/h |

| Residence Time for Highest Yield | 10.8 hours |

| Gluconic Acid Conc. at Highest Yield | 207.5 g/L |

Source: nih.gov

Catalytic Oxidation Routes to Gluconic Acid Precursors

Beyond biotechnological methods, chemical catalysis offers an alternative pathway for synthesizing gluconic acid from glucose. These methods often involve the use of metal catalysts to achieve selective oxidation.

Palladium-Catalyzed Glucose Oxidation

Palladium (Pd) has been extensively studied as a heterogeneous catalyst for the selective oxidation of glucose to gluconic acid. researchgate.net Research has demonstrated that carbon-supported palladium (Pd/C) catalysts can exhibit high activity under mild conditions, such as at room temperature and atmospheric pressure. proquest.comresearchgate.net The properties of the support material can influence catalytic activity; for instance, using an oxygen-rich carbon support prepared from hydrothermal treatment of glucose can enhance performance. proquest.com

The efficiency of palladium catalysts can be further improved by introducing a second metal, creating bimetallic catalysts. Palladium-bismuth (Pd-Bi) catalysts have been investigated, with findings indicating that the catalytic activity is dependent on the Bi/Pd ratio; a lower bismuth content was found to be more effective. mdpi.com Comparative studies of gold, platinum, and palladium for glucose oxidation have noted that while the reaction initiates on all three surfaces, the reaction pathways differ. acs.org A key challenge in palladium-catalyzed oxidation is the potential for catalyst deactivation by oxygen, which necessitates strategies for catalyst reactivation. researchgate.net

Table 4: Examples of Palladium-Catalyzed Glucose Oxidation

| Catalyst System | Key Finding | Reference |

|---|---|---|

| Pd on Oxygen-Rich Carbon (Pd/C) | Achieved 100% glucose conversion and 93.4% gluconic acid selectivity at room temperature. | proquest.com |

| Pd-Bi on Alumina (xBi:Pd/Al₂O₃) | The most active catalyst had a lower bismuth content (0.35Bi:Pd), achieving 57% glucose conversion. | mdpi.com |

| Pd/C in Stirred Tank Reactor | Kinetic data showed reversible deactivation by oxygen, requiring optimized reactivation techniques. | researchgate.net |

Emerging Catalytic Approaches in Gluconate Synthesis

The search for more efficient, selective, and robust catalysts for glucose oxidation is an ongoing area of research. While palladium is a well-established catalyst, other metals and catalytic systems are being explored. A comparative study using cyclic voltammetry and in situ spectroscopy found that a gold (Au) surface demonstrated the best activity, selectivity, and specificity for oxidizing glucose to gluconate at low potentials when compared to platinum and palladium. acs.org

The broader field of chemical synthesis is seeing new strategies based on transition-metal catalysis and organocatalysis, which are providing new perspectives for the synthesis of complex molecules and natural products. rsc.org These emerging catalytic approaches hold potential for developing novel and more efficient routes to gluconate synthesis in the future.

Downstream Processing and Purification Strategies for this compound

A direct method involves neutralizing the gluconic acid solution with liquid ammonia to a pH of about 8.0. google.com From this point, the purification strategy can vary. For a highly purified, crystalline product, the this compound solution is first concentrated under a vacuum, followed by cooling crystallization and subsequent drying of the crystals. google.com For industrial-grade applications, a more direct approach of spray drying the concentrated solution may be employed, bypassing the crystallization step. google.com

The initial steps of downstream processing from a fermentation broth typically involve separating the microbial cells (mycelia) from the liquid, which can be accomplished through aseptic centrifugation or vacuum filtration. nih.gov The subsequent purification of the gluconate from the clarified fermentation medium is often considered a significant technological bottleneck. nih.gov Advanced separation techniques are employed to achieve high purity, including:

Electrodialysis

Anion/Cation Exchange Chromatography nih.govmdpi.com

Membrane Separation/Filtration nih.gov

These steps are designed to remove residual substrates, by-products, and other impurities, yielding this compound of the desired quality. nih.govmt.com

Vacuum Concentration and Crystallization Processes

Vacuum concentration followed by crystallization is a common downstream process for isolating this compound from its reaction solution. This method is particularly useful for obtaining a solid, crystalline product. The process begins after the neutralization of gluconic acid with liquid ammonia is complete, typically achieving a pH of around 8.0 at a reaction temperature of 30-50°C. google.com

The resulting this compound solution is then subjected to vacuum concentration. This step involves heating the solution under reduced pressure to evaporate water, thereby increasing the solute concentration. The solution is typically concentrated until it reaches a specific density, for instance, between 1.30 and 1.40 g/cm³. google.com While specific parameters for this compound are proprietary, processes for similar salts like sodium gluconate provide insight. For sodium gluconate, vacuum evaporation is controlled at temperatures of 75-80°C under a vacuum of -0.070 to -0.080 MPa. google.com

Once the desired concentration is achieved, the supersaturated solution undergoes crystallization. This is induced by cooling the solution, which decreases the solubility of this compound and causes it to precipitate out of the solution as crystals. google.com The cooling process is carefully controlled; a gradual temperature reduction to between 10–15°C is a typical target. For related processes, a cooling rate of 1.5 to 2°C per hour is used until the slurry reaches a discharge temperature of approximately 45°C. google.com The final step is drying the collected crystals, often in an oven, to yield the final, stable product. google.com The use of vacuum crystallization can produce larger and more uniform crystals compared to atmospheric methods. nih.gov

Table 1: Process Parameters for Gluconate Salt Crystallization

| Parameter | Value/Range | Context | Source |

|---|---|---|---|

| Reaction pH | ~8.0 | Neutralization of gluconic acid with ammonia | google.com |

| Reaction Temperature | 30-50 °C | Neutralization of gluconic acid with ammonia | google.com |

| Target Density (Vacuum Concentration) | 1.30-1.40 g/cm³ | For this compound solution | google.com |

| Evaporation Temperature | 75-80 °C | Vacuum evaporation for sodium gluconate | google.com |

| Crystallization Temperature | 10-15 °C | Cooling crystallization | |

| Final Discharge Temperature | ~45 °C | Vacuum cooling for sodium gluconate | google.com |

Spray-Drying for Product Isolation

Spray-drying presents an alternative, rapid method for isolating this compound, particularly for producing industrial-grade material in powder form. This technique can bypass the need for a separate crystallization step. google.com Spray-drying is a continuous process where a liquid feed is atomized into fine droplets and sprayed into a hot drying medium, typically air or nitrogen. manufacturingchemist.com The heat causes the rapid evaporation of the solvent (water), leaving behind solid particles of the desired compound.

In the context of this compound production, the concentrated solution obtained after the neutralization reaction can be directly fed into a spray dryer. google.com This method is advantageous because the entire drying process is completed in a matter of seconds. The fast-drying rate kinetically traps the material in a solid form, often as an amorphous solid dispersion (ASD), which can enhance properties like solubility. manufacturingchemist.com

The use of ammonia as the neutralizing agent is particularly compatible with this method. In spray-drying processes for weakly acidic compounds, ammonia can be used to form a more soluble salt in the feed solution. During the drying process, the volatile ammonia is removed along with the water, reforming the final product in its solid state. manufacturingchemist.com This technique is widely applied for various gluconate salts to produce powders for diverse applications, such as flavor-containing particles or nutritional supplements. google.comsudeepnutrition.com The resulting product is a free-flowing powder, a form that is often desirable for handling and formulation. sudeepnutrition.com

Table 2: Use of Spray-Drying for Gluconate Salts

| Gluconate Salt | Process/Application Mentioned | Source |

|---|---|---|

| This compound | Alternative to crystallization for industrial production | google.com |

| Sodium Gluconate | Used in preparing spray-dried flavor-containing particles | google.comgoogle.com |

| Potassium Gluconate | Used in preparing spray-dried flavor-containing particles | google.comgoogle.com |

| Magnesium Gluconate | Used in preparing spray-dried flavor-containing particles and nutritional ingredients | google.comsudeepnutrition.com |

| Ferrous Gluconate | Used in preparing spray-dried flavor-containing particles | google.com |

Ultrafiltration Membrane Separation in this compound Production

Membrane separation technologies, specifically ultrafiltration (UF), play a potential role in the purification stages of this compound production, particularly when the synthesis originates from a fermentation process. google.com In such bioconversion processes, glucose is converted to gluconic acid using microorganisms like Aspergillus niger. google.com The resulting fermentation broth is a complex mixture containing the desired product, residual substrates, microbial cells, and enzymes.

Ultrafiltration is a pressure-driven membrane process that separates components based on molecular size. UF membranes have pore sizes typically ranging from 0.001 to 0.1 microns, allowing them to retain high molecular weight substances like proteins and enzymes while permitting smaller molecules like water, salts, and glucose to pass through. oxymembrane.comdtu.dk

In the production stream for this compound, ultrafiltration could be applied after the fermentation step but before neutralization and final concentration. Its primary role would be to separate the valuable enzymes (e.g., cellulase (B1617823) or glucose oxidase) from the gluconic acid-rich liquid. dtu.dk Recovering these enzymes allows for their recycling, which can significantly improve the economic feasibility of the industrial process. The permeate, a clarified solution of gluconic acid, would then proceed to the neutralization step with ammonia, followed by concentration and isolation via crystallization or spray-drying. google.comdtu.dk This purification step ensures that the final product is free from large biological macromolecules, which is critical for purity.

Table 3: Relevant Membrane Separation Characteristics

| Technology | Typical Pore/Cutoff Size | Potential Application in Gluconate Production | Source |

|---|---|---|---|

| Ultrafiltration (UF) | 0.001 - 0.1 micron (1-100 kDa MWCO) | Separation of enzymes (e.g., cellulase) from gluconic acid hydrolyzate post-fermentation. | dtu.dk |

| Ammonia Removal Membrane | Hydrophobic hollow fiber | Used in wastewater treatment to remove ammonia; principle involves mass transfusion across a membrane driven by a chemical potential difference. | oxymembrane.com |

Chemical Reactivity and Transformative Processes of Ammonium Gluconate

Oxidation Reactions of Ammonium (B1175870) Gluconate

Ammonium gluconate can be oxidized to produce gluconic acid and other oxidation products. benchchem.com Common oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) can be used for this purpose. benchchem.com The oxidation process can also be achieved through catalytic methods. For instance, glucose can be oxidized to gluconic acid using a palladium catalyst, which is then neutralized with ammonia (B1221849) to form this compound. google.com Enzymatic oxidation is another route, where glucose oxidase catalyzes the conversion of glucose to glucono-lactone, which subsequently reacts with ammonium hydroxide (B78521) to yield this compound. google.com

The general reaction for the formation of this compound from glucose involves an initial oxidation step to form gluconic acid. smolecule.com This is followed by a neutralization reaction with ammonia. smolecule.com

Table 1: Examples of Oxidation Reactions and Conditions

| Reactant(s) | Oxidizing Agent/Catalyst | Key Conditions | Product(s) |

|---|---|---|---|

| Glucose | Aspergillus niger (fermentation) | Aerobic, 28–32°C, pH 6.5–8.0 | Gluconic acid (then neutralized with NH₃) |

| Glucose | Palladium catalyst | 50–70°C, 2–3 bar pressure | Gluconic acid (then neutralized with NH₃) google.com |

Reduction Reactions of this compound

This compound can undergo reduction to form various derivatives of gluconic acid. benchchem.com Reducing agents like sodium borohydride (B1222165) are typically employed for these transformations. benchchem.com The specific products formed depend on the reaction conditions and the reducing agent used.

Substitution Reactions Involving this compound

Substitution reactions of this compound primarily involve the replacement of the ammonium cation (NH₄⁺) with other cations, typically metal ions. benchchem.com This can be achieved by reacting this compound with various metal salts. benchchem.com For example, reacting this compound with a metal base solution can produce other metal gluconates such as sodium, potassium, calcium, and zinc gluconate. google.com Another specific example is the substitution reaction between calcium gluconate and ferrous sulfate (B86663) to produce ferrous gluconate. google.com

This compound can also participate in complexation reactions, where the gluconate ion chelates metal ions, which can enhance their solubility and bioavailability. smolecule.com

Degradation Pathways and Mechanisms

The degradation of this compound is influenced by several factors, including pH and ionic strength.

Under acidic conditions (pH below approximately 5), gluconic acid, the conjugate acid of the gluconate ion, can undergo a slow, reversible intramolecular esterification to form γ- and δ-lactones. researchgate.netosti.gov The formation of the δ-lactone is generally faster than that of the γ-lactone. researchgate.net In solutions with a pCH (a measure of acidity) above 2.5, only the δ-lactone is significantly generated. osti.gov However, as the pCH drops below 2.0, the formation of the γ-lactone becomes more observable, although the δ-lactone remains the predominant species. osti.gov The rate constants for δ-lactonization and its hydrolysis have been estimated at a pCH of approximately 5.0. osti.gov

Table 2: Lactonization of Gluconic Acid

| Condition | Predominant Species | Notes |

|---|---|---|

| Acidic (pH < 5) | γ- and δ-lactones | Slow, reversible reaction researchgate.netosti.gov |

| pCH > 2.5 | δ-lactone | osti.gov |

The degradation of this compound can lead to the formation of various products. Under thermal decomposition, for example, toxic oxides of nitrogen may be formed. guidechem.com In the context of chlorhexidine (B1668724) gluconate, a related compound, a known degradation product is p-chloroaniline. sci-hub.se Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to identify degradation products like 2-ketogluconate and differentiate between pH-dependent degradation pathways. benchchem.com The thermal decomposition of related metal gluconates, such as calcium gluconate monohydrate, has been studied, with decomposition products including calcium carbonate and calcium oxide identified at different temperatures. researchgate.net

Complexation Chemistry and Metal Ion Interactions of Ammonium Gluconate

Chelation Mechanisms with Divalent and Multivalent Metal Ions

The gluconate ion, derived from the oxidation of glucose, possesses a six-carbon backbone with multiple hydroxyl (-OH) groups and a terminal carboxylate (-COO⁻) group. patsnap.com This structure allows it to act as an effective chelating agent, forming stable complexes with divalent and multivalent metal ions such as calcium, iron, copper, and aluminum. atamankimya.com The chelation process involves the formation of coordinate bonds between the metal ion and the electron-donating oxygen atoms of the carboxylate and hydroxyl groups. patsnap.com This sequestration of metal ions prevents them from participating in undesirable reactions like precipitation or scaling. patsnap.com

The interaction between biopolymers with functional groups and multivalent ions is a known phenomenon, leading to the formation of coordination compounds where the biopolymer acts as a ligand and the multivalent ion is the complex's center. mdpi.com In aqueous solutions, these ions are surrounded by a hydrate (B1144303) shell where ligand exchange can occur. mdpi.com The chelating properties of gluconate make it a viable, bio-based alternative to traditional chelating agents in various applications. jungbunzlauer.com

Coordination Geometries and Ligand Binding

The coordination of metal ions by gluconate can result in various geometries. For instance, in the crystal structure of calcium d-gluconate, the calcium ion is nine-coordinate, a relatively unusual coordination number. core.ac.uk The coordination polyhedron is a distorted triaugmented triangular prism. core.ac.uk In this structure, the calcium ion is bonded to nine oxygen atoms, five of which are from two gluconate ligands. core.ac.uk Three of these are hydroxyl oxygens, and two are from a carboxylate group. core.ac.uk

Studies on lanthanide (Ln(III)) complexation with gluconate have shown that up to a neutral pH, binary complexes with stoichiometric ratios of 1:1 to 1:4 (Ln(III):GLU) are formed. nih.gov Coordination primarily occurs through the carboxyl group (C1) and the adjacent hydroxyl group (at C2), creating a five-membered chelation ring, with possible involvement of the C3 hydroxyl group. nih.gov Density functional theory (DFT) calculations for Mg²⁺-gluconate complexes suggest that monodentate coordination of the gluconate ion is favored. acs.org The specific coordination geometry, whether octahedral or tetrahedral, can be predicted using molecular dynamics simulations. benchchem.com

Formation of Ternary Complexes with Metal Ions

Gluconate can participate in the formation of ternary complexes, which involve a central metal ion and two different ligands. The formation of such complexes can be influenced by factors like pH and the nature of the co-ligand. For example, studies on the retention of radionuclides have indicated the formation of ternary complexes of tri- and tetravalent actinides with Ca(II) and gluconate. frontiersin.org

The stability of ternary complexes can be greater than that of the corresponding binary complexes due to factors like electrostatic interactions, charge neutralization, and chelate effects. usp.ac.fj The formation of ternary complexes has been observed in systems containing transition metals like Co(II), Ni(II), Cu(II), and Zn(II) with various ligands, including amino acids and N-hydroxyphthalimide. usp.ac.fjias.ac.in In some cases, the formation of ternary complexes is the basis for molecular recognition. rsc.org

Quantitative Characterization of Metal Binding Affinity

To understand and predict the behavior of ammonium (B1175870) gluconate in various systems, it is essential to quantitatively characterize its binding affinity for different metal ions. Techniques like Isothermal Titration Calorimetry (ITC) and electrochemical analysis are instrumental in this regard.

Isothermal Titration Calorimetry (ITC) for Binding Constants and Stoichiometry

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction. mdpi.comharvard.edu By titrating a solution of the metal ion into a solution of gluconate (or vice versa) under isothermal conditions, ITC can determine the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction in a single experiment. mdpi.comharvard.edu

For example, ITC has been used to quantify the binding constants of metal ions like Zn²⁺ with gluconate, revealing a dissociation constant (Kd) in the micromolar range (~10⁻⁴ M). benchchem.com This technique is particularly valuable for studying metal-ligand interactions as it can handle competing reactions and coupled equilibria, which are common in such systems. nih.govtainstruments.com The ability of ITC to detect multiple binding sites, as seen in the interaction of metal ions with chitin, further highlights its utility. researchgate.net

Table 1: Illustrative Thermodynamic Parameters from ITC for Metal-Ligand Binding

| Metal Ion | Ligand | Binding Affinity (Kₐ) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Stoichiometry (n) |

| Cu²⁺ | EDTA | High | Exothermic | 1:1 |

| Zn²⁺ | Gluconate | ~10⁴ | - | - |

Note: This table is for illustrative purposes. Actual values can vary based on experimental conditions such as pH, temperature, and buffer composition.

Electrochemical Analysis of Metal-Gluconate Complex Redox Behavior

Electrochemical methods, particularly cyclic voltammetry, are employed to study the redox behavior of metal-gluconate complexes. ias.ac.in These techniques provide insights into how complexation with gluconate affects the oxidation and reduction potentials of the metal ion. For instance, in the case of zinc-gluconate complexes, voltammetric studies have shown that the presence of gluconate influences the deposition and dissolution of zinc. ias.ac.in The shift in peak potentials upon addition of gluconate confirms its participation in the complex formation and its effect on the redox process. ias.ac.in

Similar studies on iron(III)-gluconate complexes have revealed multi-electron, metal-based redox events. rsc.org The electrochemical behavior of these complexes is crucial for applications in areas like electroplating and corrosion inhibition. researchgate.net The analysis of current-potential relationships in these systems can provide information on the lability and diffusion coefficients of the complexed species. wur.nl

Table 2: Electrochemical Data for a Metal-Gluconate System

| Metal Ion | Technique | Observation | Implication |

| Zn²⁺ | Cyclic Voltammetry | Shift in cathodic and anodic peak potentials upon gluconate addition | Gluconate participates in the redox process and affects metal deposition/dissolution. ias.ac.in |

| Fe³⁺ | Cyclic Voltammetry | Shifts in oxidation peaks | Gluconate complexation alters the redox potential of the Fe³⁺/Fe²⁺ couple. benchchem.com |

Note: This table provides a generalized summary of expected observations.

Impact of Complexation in Diverse Systems

The ability of ammonium gluconate to chelate metal ions has significant implications across a wide range of industrial and environmental systems. In industrial applications, it is used as a chelating agent in cleaning formulations, where it prevents the deactivation of surfactants by binding with hard water ions like Ca²⁺ and Mg²⁺. jungbunzlauer.com In the construction industry, it acts as a concrete retarder by chelating calcium ions, thereby slowing down the cement hydration process. patsnap.comgoogle.com

Environmentally, the chelating properties of this compound are relevant for the bioremediation of heavy metal-contaminated soils. smolecule.com By forming complexes with heavy metals, it can reduce their mobility and bioavailability, potentially lowering their toxicity. smolecule.com However, the formation of stable, soluble complexes with radionuclides like those of actinides can also enhance their mobility in the environment, a key consideration in the context of radioactive waste management. frontiersin.orgresearchgate.net Studies have shown that gluconate can increase the solubility of certain metals in alkaline conditions, which could impact their migration from cementitious waste repositories. researchgate.netarxiv.org

Catalytic Systems Involving this compound

This compound and its constituent ions can play a role in various catalytic systems, often by influencing the behavior of metal ion catalysts. The gluconate anion is a well-known chelating agent for divalent and trivalent metal ions, which can modify the catalytic activity of these metals. benchchem.comsmolecule.com

The production of gluconate salts, including this compound, can itself be a catalytic process. One method involves the enzymatic conversion of glucose to gluconic acid using glucose oxidase, followed by neutralization with ammonia (B1221849). google.comgoogle.com This process can also utilize catalase to decompose the hydrogen peroxide byproduct. google.com Alternatively, chemical catalysts such as palladium on a support can be used for the oxidation of glucose to gluconic acid, which is then neutralized to form this compound. benchchem.com

In the context of other catalytic reactions, ammonium salts, in general, can influence reaction pathways. For instance, in the aerobic oxidative coupling of alcohols and ammonia to synthesize nitriles, ammonia has been shown to promote the alcohol oxidation reaction catalyzed by platinum. acs.org While this example doesn't specifically name this compound, it highlights the potential role of the ammonium ion in catalytic cycles.

The chelating properties of gluconate are central to its function in catalytic systems. By forming complexes with metal ions, gluconate can:

Stabilize metal ions in solution , preventing their precipitation and maintaining their availability for catalysis.

Modify the redox potential of the metal ion, thereby influencing its catalytic activity in oxidation-reduction reactions. benchchem.com

Influence the stereochemistry of the catalytic center, which can be crucial for stereoselective reactions.

Research into the interaction of lanthanides (as analogs for actinides) with gluconate has shown the formation of various complex stoichiometries (1:1 to 1:4 metal-to-ligand ratios), demonstrating the versatility of gluconate as a ligand. nih.gov The characterization of these metal-gluconate complexes often involves techniques like isothermal titration calorimetry and cyclic voltammetry to quantify binding constants and study their redox behavior. benchchem.com

| Catalyst System | Role of Ammonium/Gluconate | Relevant Metal Ions |

| Glucose Oxidation | Reactant (Ammonia) for neutralization of gluconic acid. google.comgoogle.com | Palladium (as catalyst for glucose oxidation). benchchem.com |

| Metal-Catalyzed Reactions | Gluconate acts as a chelating agent, stabilizing the metal ion catalyst and modifying its reactivity. benchchem.comsmolecule.com | Ca²⁺, Zn²⁺, Fe³⁺/Fe²⁺. benchchem.com |

| Nitrile Synthesis | Ammonia promotes the platinum-catalyzed aerobic oxidation of alcohols. acs.org | Platinum. acs.org |

Electrochemical Deposition Processes

This compound and its components are utilized in electrochemical deposition, or electroplating, to influence the properties of the deposited metal coatings. The gluconate ion's ability to form complexes with metal ions in the plating bath is key to its function. pmpinc.comresearchgate.net

In alkaline electrodeposition baths, gluconate is used as a complexing agent. For instance, in the electrodeposition of zinc-cobalt (Zn-Co) alloys from an alkaline chloride-gluconate electrolyte, thermodynamic analysis indicated that zinc primarily exists as a gluconate complex, while cobalt forms mixed hydroxy-gluconate complexes. researchgate.net The presence of gluconate and ammonium ions in the bath can affect the composition, morphology, and crystal structure of the deposited alloy. researchgate.net

Ammonium salts, in general, are used as additives in electroplating. In nickel electrodeposition, ammonium salts can act as stress-reducing agents and grain refiners at high current densities. google.com The presence of ammonium ions can also increase the throwing power of the solution at low current densities. google.com Studies on nickel electrodeposition from gluconate baths have shown that the presence of ammonium sulfate (B86663), along with sodium gluconate, is part of the optimal bath composition for producing desirable nickel deposits. researchgate.netjofamericanscience.org

The addition of this compound or its constituent ions to electroplating baths can lead to several benefits:

Improved deposit quality: Gluconate can act as an inhibitor for the growth of undesirable structures like dendrites in nickel deposition. electrochemsci.org

Enhanced bath stability: Gluconate's chelating properties help to keep metal ions dissolved and prevent their precipitation, especially in alkaline solutions. pmpinc.com

Control over alloy composition: In alloy plating, the complexing action of gluconate with different metal ions can influence their deposition potentials and, consequently, the composition of the resulting alloy. researchgate.net

Brighter and more lustrous coatings: Gluconate is used in copper, zinc, and cadmium plating baths to improve the brightness and luster of the deposits. pmpinc.com

A patent for an electrolytic plating bath for copper and copper alloys specifies the use of gluconic acid or an alkali metal or this compound to improve anode current efficiency and reduce polarization. google.com Another patent describes the use of ammonium ions as a plating rate controller in electroless copper plating solutions. google.com

| Plating Process | Role of Ammonium/Gluconate | Metal Ions Involved | Bath Conditions |

| Zn-Co Alloy Deposition | Gluconate as a complexing agent for Zn(II) and Co(II). researchgate.net | Zn²⁺, Co²⁺ | Alkaline chloride-gluconate electrolyte. researchgate.net |

| Nickel Deposition | Ammonium ions as stress reducer and grain refiner; gluconate as a complexing agent and dendrite inhibitor. researchgate.netgoogle.comelectrochemsci.org | Ni²⁺ | Neutral or alkaline baths. google.comjofamericanscience.org |

| Copper/Copper Alloy Plating | Improves anode current efficiency and reduces polarization. google.com | Cu²⁺, Sn²⁺, Zn²⁺ | Alkali cyanide baths. google.com |

| Electroless Copper Plating | Ammonium ions act as a plating rate controller. google.com | Cu²⁺ | Alkaline solution. google.com |

Environmental Speciation and Mobility of Metal Ions

This compound can influence the speciation and mobility of metal ions in the environment, a consequence of the strong chelating properties of the gluconate anion. smolecule.com The speciation of a metal—its distribution among different chemical forms—is a critical factor in determining its bioavailability, toxicity, and mobility in soil and water systems. haliccevre.comresearchgate.net

The gluconate ion can form soluble complexes with a wide range of metal ions, including heavy metals. atamanchemicals.com This complexation can increase the mobility of metals in soil and sediments by preventing their adsorption onto soil particles or precipitation as insoluble salts. smolecule.comresearchgate.net This property makes gluconates potential agents for the remediation of soils contaminated with heavy metals, as they can help to extract these metals from the soil matrix. smolecule.com For example, a study on the removal of heavy metals from municipal solid waste fly ash found that sodium gluconate was a highly effective agent for extracting lead and zinc, outperforming other chelating agents like EDTA under certain conditions. witpress.com

However, this increased mobility can also have negative environmental consequences, as it can lead to the transport of toxic metals into groundwater or increase their uptake by plants. researchgate.net The application of nitrogen-containing fertilizers, such as those containing ammonium, can also affect metal mobility by altering soil pH. mdpi.commdpi.com A decrease in soil pH generally increases the solubility and bioavailability of many heavy metals. mdpi.com

The interaction of gluconate with metal ions is pH-dependent. In alkaline solutions, gluconate exhibits strong chelating activity towards ions like calcium, iron, aluminum, and copper. atamanchemicals.com The stability of metal-gluconate complexes is a key factor in their environmental behavior. Studies on lanthanide-gluconate complexation have provided insight into the formation and stability of these complexes, which can serve as models for the behavior of other trivalent metal ions. nih.gov

Soil and water pH mdpi.com

The concentration of this compound and the metal ions

The presence of other competing ligands and cations

The type of soil and its organic matter content researchgate.net

Research has shown that while chelating agents like gluconate can be effective in mobilizing heavy metals, their performance can vary significantly depending on the specific metal and the environmental conditions. researchgate.net

| Metal Ion | Effect of Gluconate Complexation | Environmental Context | Influencing Factors |

| Lead (Pb) | Increased solubility and mobility. witpress.com | Soil and fly ash remediation. smolecule.comwitpress.com | pH, presence of other chelators. witpress.com |

| Zinc (Zn) | Increased solubility and mobility. witpress.com | Soil and fly ash remediation. smolecule.comwitpress.com | pH, ion exchange with ammonium. mdpi.com |

| Copper (Cu) | Forms stable complexes, affecting mobility. atamanchemicals.com | Contaminated soils and industrial wastewater. witpress.com | pH, organic matter content. researchgate.net |

| Iron (Fe) | Strong chelation, especially in alkaline conditions. atamanchemicals.com | Industrial cleaning, soil systems. atamanchemicals.comresearchgate.net | pH, redox conditions. benchchem.com |

| Lanthanides (Ln) | Forms stable, soluble complexes. nih.gov | Model for actinide mobility in geological disposal. nih.gov | pH, gluconate concentration. nih.gov |

Structural Elucidation and Spectroscopic Characterization of Ammonium Gluconate

Crystallographic Analysis of Ammonium (B1175870) Gluconate

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. For ammonium gluconate, X-ray diffraction techniques have been the primary methods for elucidating its crystal structure.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most definitive structural information for a crystalline compound. A key study on ammonium D-gluconate was conducted by Lis (1981), which determined its crystal structure. rsc.orgup.ac.za The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other. The specific space group was identified as P2₁2₁2₁, a common non-centrosymmetric space group for chiral molecules. rsc.orgup.ac.za The unit cell parameters, which define the dimensions of the basic repeating unit of the crystal lattice, were also determined. rsc.orgup.ac.za

A study on iron gluconate revealed that the hydration state can significantly impact the crystal structure, with a hydrated sample exhibiting a monoclinic system (space group I2) and a dry sample showing a triclinic system (space group P1). arxiv.org This highlights the importance of hydration in determining the crystalline form of metal gluconates.

The crystal structure of ammonium D-glucarate, a related compound, was found to be monoclinic with the space group P2₁(₁). nih.gov This further illustrates the variability in crystal systems among different ammonium-containing sugar acid salts.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | rsc.orgup.ac.za |

| Space Group | P2₁2₁2₁ | rsc.orgup.ac.za |

| a (Å) | 6.810 (4) | rsc.orgup.ac.za |

| b (Å) | 7.630 (4) | rsc.orgup.ac.za |

| c (Å) | 17.796 (9) | rsc.orgup.ac.za |

| Volume (ų) | 924.7 | rsc.orgup.ac.za |

| Z (molecules/unit cell) | 4 | rsc.orgup.ac.za |

| Measured Density (mg m⁻³) | 1.53 | rsc.orgup.ac.za |

Powder X-ray Diffraction Data Analysis

Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and can be used to confirm the structure determined by single-crystal analysis. A study by Labuschagné et al. provided detailed PXRD data for ammonium D-gluconate. up.ac.za The diffraction data were collected at room temperature using a Siemens D-501 automated diffractometer with Cu Kα radiation (λ = 1.5406 Å). up.ac.za

The observed diffraction peaks were successfully indexed using the orthorhombic unit cell parameters previously reported by Lis (1981). up.ac.za The refined lattice parameters from the powder data were found to be in excellent agreement with the single-crystal study, confirming the crystal structure. up.ac.za

Below is a table summarizing a selection of the powder X-ray diffraction data for ammonium D-gluconate. up.ac.za

| 2θ (observed) | d-spacing (Å) | Intensity (I/I₀) | (hkl) |

| 9.995 | 8.8425 | 18 | (0 0 2) |

| 17.480 | 5.0695 | 62 | (1 1 0) |

| 18.170 | 4.8784 | 25 | (1 1 1) |

| 18.955 | 4.6782 | 23 | (0 1 3) |

| 19.865 | 4.4659 | 66 | (1 0 3) |

| 23.062 | 3.8534 | 86 | (1 1 3) |

| 26.631 | 3.3446 | 100 | (2 0 1) |

| 27.800 | 3.2066 | 53 | (0 2 3) |

Polymorphic Forms of Gluconate Derivatives

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net Different polymorphs of a compound can exhibit distinct physicochemical properties. While specific studies on the polymorphism of this compound are not prevalent in the reviewed literature, the phenomenon is well-documented for other gluconate derivatives.

For instance, two polymorphic forms of a gluconamide (B1216962) derivative have been characterized by X-ray crystallography. acs.orgnih.gov Similarly, Fe-gluconate has been shown to crystallize in different systems depending on its hydration level, which can be considered a form of pseudopolymorphism. arxiv.org New crystalline forms (N-crystals) of calcium gluconate have also been prepared and characterized, showing different properties from the conventional form. google.com These examples from related gluconate compounds suggest that this compound could potentially exist in different polymorphic forms under various crystallization conditions, although this has yet to be extensively investigated. The existence of different polymorphs can be influenced by factors such as solvent, temperature, and the presence of impurities. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique used to identify functional groups and confirm the molecular structure of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different chemical bonds. For this compound, FT-IR can be used to confirm the presence of the key functional groups of both the gluconate and ammonium ions.

The spectrum of this compound would be expected to show the following characteristic regions:

O-H Stretching: A broad band in the region of 3600-3200 cm⁻¹, arising from the multiple hydroxyl groups of the gluconate moiety. researchgate.net

N-H Stretching: Multiple bands in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the ammonium ion (NH₄⁺). walshmedicalmedia.commdpi.com

C-H Stretching: Bands around 2950-2850 cm⁻¹ due to the C-H bonds in the gluconate carbon chain. researchgate.net

C=O Stretching: A strong absorption band around 1600 cm⁻¹ due to the asymmetric stretching of the carboxylate group (COO⁻). researchgate.net

N-H Bending: A band around 1430-1400 cm⁻¹ from the bending vibration of the ammonium ion. mdpi.com

C-O Stretching and O-H Bending: A complex region between 1400 cm⁻¹ and 1000 cm⁻¹ containing C-O stretching and O-H bending vibrations of the alcohol groups. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |

| O-H Stretching | 3600-3200 (broad) | Hydroxyl (gluconate) |

| N-H Stretching | 3200-2800 | Ammonium ion |

| C-H Stretching | 2950-2850 | Alkyl chain (gluconate) |

| C=O Stretching (asymmetric) | ~1600 | Carboxylate (gluconate) |

| N-H Bending | ~1430-1400 | Ammonium ion |

| C-O Stretching / O-H Bending | 1400-1000 | Alcohol/Carboxylate (gluconate) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While a complete, published ¹H and ¹³C NMR spectral assignment specifically for this compound is scarce, the expected chemical shifts can be predicted based on data from gluconic acid, its salts, and the known behavior of the ammonium ion in solution. nih.govslu.sepitt.edu NMR analysis would be conducted in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to avoid a large interfering solvent signal. sigmaaldrich.com

In ¹H NMR, the spectrum of the gluconate anion would display a series of multiplets between approximately 3.6 and 4.2 ppm, corresponding to the protons on the carbon chain (H2 to H6). nih.govslu.se The exact chemical shifts and coupling patterns are sensitive to pH and temperature. pitt.edu The ammonium ion (NH₄⁺) in D₂O typically appears as a 1:1:1 triplet around 7.0 ppm due to coupling with the ¹⁴N nucleus, though its chemical shift can be pH-dependent. nih.gov

The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms of the gluconate anion. The carboxylate carbon (C1) would be the most downfield, appearing around 180 ppm. The other carbons (C2-C6), bearing hydroxyl groups, would resonate in the range of 65-77 ppm. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH₄⁺ | ~7.0 (triplet) | - |

| C1 | - | ~180 |

| C2 | ~4.1 | ~74 |

| C3 | ~3.8 | ~75 |

| C4 | ~3.8 | ~77 |

| C5 | ~3.8 | ~74 |

| C6 | ~3.7 | ~65 |

Note: The predicted chemical shifts are based on data for gluconic acid and its salts. Actual values for this compound may vary. nih.govslu.se

Advanced Spectroscopic Techniques for this compound Analysis

Atomic Absorption Spectrometry (AAS) for Trace Element Analysis

The instrumentation for AAS typically consists of a light source (often a hollow cathode lamp containing the element to be measured), an atomizer to convert the sample into free atoms, a monochromator to select the specific analytical wavelength, and a detector to measure the light intensity. acs.orgthermofisher.com For trace and ultra-trace analysis, Graphite Furnace AAS (GFAAS) is often employed due to its superior sensitivity compared to Flame AAS (FAAS), allowing for detection at parts per billion (ppb) levels. thermofisher.comresearchgate.net

A critical aspect of AAS analysis is sample preparation, which aims to dissolve the sample and eliminate matrix interferences. For an organic compound like this compound, this typically involves a digestion process to break down the organic matrix. Common methods include wet ashing with strong acids (e.g., nitric acid, sulfuric acid) or dry ashing, where the sample is heated to a high temperature to burn off the organic components, followed by dissolution of the remaining inorganic ash in acid. nih.govnih.govdrawellanalytical.com Microwave-assisted digestion is another efficient method that accelerates the breakdown of the sample matrix in a closed vessel. drawellanalytical.comfssai.gov.in

A study on the trace analysis of lead in the closely related compound, copper gluconate, provides a relevant methodological framework. nih.gov This research demonstrated a procedure involving dry ashing of the sample, followed by dissolution of the ash in nitric acid. To enhance sensitivity and overcome matrix effects, a co-precipitation and pre-concentration step with bismuth was utilized. The lead was co-precipitated at a controlled pH, separated, and then redissolved before analysis by AAS. nih.gov This approach highlights the importance of tailored sample preparation to achieve accurate results for trace elements in a gluconate matrix.

The validation of such a method is crucial and typically involves assessing parameters like the quantification limit, trueness (accuracy), repeatability, and intermediate precision. nih.gov

The table below summarizes the findings from the trace lead analysis in copper gluconate, which serves as a strong proxy for the expected performance of a similar method for this compound.

Table 1: Performance of AAS Method for Trace Lead Analysis in a Gluconate Matrix

| Parameter | Spiked Concentration (mg/kg) | Result |

|---|---|---|

| Quantification Limit | - | 0.5 mg/kg |

| Trueness | 0.5 | 99.6% |

| 5.0 | 94.4% | |

| Repeatability (RSD) | 0.5 | 4.2% |

| 5.0 | 2.8% | |

| Intermediate Precision (RSD) | 0.5 | 4.2% |

| 5.0 | 4.0% |

Data adapted from a study on copper gluconate, which is methodologically relevant for this compound. nih.gov

For the analysis of various trace elements in this compound using GFAAS, specific instrumental conditions, including pyrolysis and atomization temperatures, must be optimized for each element. The use of a matrix modifier, such as a mixture of palladium and magnesium nitrate (B79036), is often essential to stabilize the analyte at higher pyrolysis temperatures, allowing for more effective removal of the sample matrix before the atomization step. researchgate.netsoctrade.ua

The table below provides typical instrumental parameters for the determination of common toxic heavy metals using GFAAS, which would be applicable for the analysis of this compound after appropriate sample preparation.

Table 2: Typical GFAAS Instrumental Parameters for Trace Element Analysis

| Element | Wavelength (nm) | Slit (nm) | Pyrolysis Temp. (°C) | Atomization Temp. (°C) | Matrix Modifier |

|---|---|---|---|---|---|

| Arsenic (As) | 193.7 | 0.7 | 1300 | 2200 | Pd/Mg(NO₃)₂ |

| Cadmium (Cd) | 228.8 | 0.7 | 800 | 1700 | Pd/Mg(NO₃)₂ |

| Lead (Pb) | 283.3 | 0.7 | 900 | 1800 | Pd/Mg(NO₃)₂ |

| Mercury (Hg) | 253.7 | 0.7 | 150 | 1000 | Pd/Mg(NO₃)₂ |

Instrumental parameters can vary based on the specific AAS model and sample matrix. soctrade.ua

Electrochemical Investigations of Ammonium Gluconate

Redox Properties and Electrochemical Behavior of Ammonium (B1175870) Gluconate

Cyclic voltammetry (CV) is a key technique used to study the electrochemical behavior of systems containing gluconate. researchgate.netossila.com For instance, in the presence of metal ions like iron, gluconate forms stable complexes, and the redox behavior of the metal-gluconate complex can be observed. cecri.res.inresearchgate.net Studies on sodium ferric gluconate complex have utilized CV to determine the content of free and total iron ions, highlighting the role of gluconate in stabilizing different oxidation states of iron. iapchem.org The oxidation of D-gluconate itself can be achieved electrocatalytically, for example, at a ubiquinone-mixed carbon paste electrode with an immobilized D-gluconate dehydrogenase enzyme. jst.go.jptandfonline.com In such a system, ubiquinone acts as an electron transfer mediator between the electrode and the enzyme, facilitating the oxidation of D-gluconate. jst.go.jptandfonline.com

The electrochemical behavior is also pH-dependent. In alkaline solutions, gluconate can form very stable complexes with metal ions like Fe(III), preventing the precipitation of metal hydroxides even at high pH values. researchgate.net The redox potential of the Fe(II)/Fe(III) couple is shifted to more negative values upon complexation with gluconate, a property that is crucial in applications like vat dyeing. researchgate.net

Influence of Gluconate on Electroreduction Phenomena

The gluconate ion plays a significant role in various electroreduction processes, particularly in the electrodeposition of metals and alloys. Its primary function is often as a complexing agent or an additive that modifies the deposition process. pmpinc.comtandfonline.com

In tin electroplating, gluconate has been shown to be a promising additive. tandfonline.com It forms complexes with Sn(II) ions, and the electroreduction of these complexes is influenced by factors such as pH. tandfonline.com An increase in pH from 2 to 5 can lead to a significant increase in electrode impedance and a decrease in the limiting current density, suggesting that the electroreduction is accompanied by inhibitive adsorption that intensifies with higher pH. tandfonline.com The presence of gluconate can also improve the morphology of the tin deposit, leading to compact, fine-grained coatings. tandfonline.com

Similarly, in the electrodeposition of zinc, gluconate ions affect the cathodic reduction of zinc ions. agh.edu.plicm.edu.pl The formation of zinc-gluconate complexes, such as ZnGlu+, influences the deposition mechanism. agh.edu.plicm.edu.pl The stability of these complexes compared to other species in the electrolyte (e.g., zinc sulfate (B86663) complexes) determines whether the deposition is under activation or diffusion control. agh.edu.plicm.edu.pl For instance, in sulfate-gluconate baths, the formation of a stable neutral ZnSO4 complex can lead to zinc deposition under a limiting current, with the release of the metal cation from the complex being the rate-determining step. agh.edu.plicm.edu.pl

The influence of gluconate is also observed in the electrodeposition of manganese. The addition of gluconate to a chloride bath can improve the buffer capacity, inhibit metal nucleation, and hinder the secondary dissolution of the deposited metal. researchgate.net The cooperative action of gluconate and ammonium species in a sulfate-gluconate system provides excellent buffering, protecting the metallic layer from dissolution. researchgate.net

The table below summarizes the effect of gluconate on the electroreduction of different metals.

| Metal | Electrolyte System | Influence of Gluconate | Reference |

| Tin (Sn) | Acidic Sn(II) gluconate | Acts as an additive, forms complexes with Sn(II), influences deposit morphology. tandfonline.com | tandfonline.com |

| Zinc (Zn) | Gluconate solutions (chloride, sulfate) | Forms ZnGlu+ complex, affects deposition mechanism (activation vs. diffusion control). agh.edu.plicm.edu.pl | agh.edu.plicm.edu.pl |

| Manganese (Mn) | Acidic chloride and sulfate solutions | Improves buffer capacity, inhibits nucleation, hinders metal dissolution. researchgate.net | researchgate.net |

Electrochemical Synthesis and Functionalization with Gluconates

Gluconate species are utilized in the electrochemical synthesis of various compounds and for the functionalization of surfaces. A notable example is the electrochemical preparation of calcium gluconate. cecri.res.inresearchgate.net This process involves the electrolytic oxidation of glucose in a sodium bromide electrolyte in the presence of calcium carbonate. cecri.res.in The gluconic acid formed during the oxidation is neutralized by calcium carbonate to produce calcium gluconate with high yield and conversion efficiency. cecri.res.in This electrochemical route is considered environmentally friendly as it avoids the formation of by-products and the need for spent reagent disposal. cecri.res.in

The key parameters for the electrochemical synthesis of calcium gluconate are detailed in the table below. cecri.res.in

| Parameter | Value |

| Anode | Graphite |

| Cathode | Graphite |

| Electrolyte | NaBr + CaCO3 |

| Current Density | 2 - 3 A/dm² |

| Temperature | 45 – 50 °C |

| Cell Voltage | 3.5 – 4.5 V |

| Yield | 90 % |

| Conversion | 95 % |

| Current Efficiency | 90 % |

| Energy Consumption | 1.8 Kwh / kg |

Gluconates are also employed in the electrochemical synthesis of metal particles. For instance, the addition of sodium gluconate to an acidic nitrate (B79036) electrolyte for the electrodeposition of bismuth (Bi) particles resulted in a more uniform distribution of particles on the substrate. mdpi.com In this acidic environment, gluconate primarily exists as gluconic acid, which acts as a throwing power additive rather than a strong complexing agent. mdpi.com

Furthermore, bioelectrochemical synthesis of gluconate from glucose has been demonstrated using a bioanode consisting of a redox hydrogel film with an immobilized glucose oxidase enzyme. nih.gov This system achieved high faradaic efficiencies for gluconate production in an oxygen-free setup. nih.gov

Electrocatalytic Applications Involving Gluconate Species

Gluconate species are involved in several electrocatalytic applications, either as the target molecule for oxidation or as a component of the catalytic system.

The electrocatalytic oxidation of D-gluconate has been studied using a ubiquinone-mixed carbon paste electrode with immobilized D-gluconate dehydrogenase. jst.go.jptandfonline.com In this system, the electrode facilitates the catalytic oxidation of D-gluconate, with ubiquinone mediating the electron transfer between the enzyme and the electrode. jst.go.jptandfonline.com This demonstrates the potential for using gluconate in biosensors and bioreactors. tandfonline.com

In another application, the electrocatalytic oxidation of glucose to produce valuable chemicals like gluconate is of great interest. The selectivity of this oxidation on platinum (Pt) catalysts depends on the oxidation state of the platinum. wur.nlnih.gov It has been shown that oxidized platinum (PtOx) favors the formation of gluconate from glucose. wur.nlnih.gov

Gluconate also plays a role in integrated electrocatalytic systems. For example, an integrated system coupling the selective electro-oxidation of sodium gluconate to glucaric acid with the nitrogen reduction reaction (NRR) has been developed. rsc.org This system utilizes a Cu(II)-MOF on carbon cloth as a catalyst for both the anode and cathode, achieving a high Faradaic efficiency for ammonia (B1221849) production and high selectivity for glucaric acid. rsc.org

The table below summarizes key findings in the electrocatalytic applications involving gluconate.

| Application | Catalytic System | Key Finding | Reference |

| D-Gluconate Oxidation | Ubiquinone-mixed carbon paste electrode with immobilized D-gluconate dehydrogenase | Electrocatalytic oxidation of D-gluconate with ubiquinone as an electron transfer mediator. jst.go.jptandfonline.com | jst.go.jptandfonline.com |

| Glucose Oxidation to Gluconate | Platinum (Pt) catalyst | Oxidized platinum (PtOx) shows higher selectivity towards gluconate formation. wur.nlnih.gov | wur.nlnih.gov |

| Integrated Electrocatalysis | Cu(II)-MOF on carbon cloth | Simultaneous electro-oxidation of sodium gluconate to glucaric acid and nitrogen reduction to ammonia. rsc.org | rsc.org |

Mechanistic Research in Biological Systems Non Clinical

Modulation of Microbial Metabolism by Ammonium (B1175870) Gluconate

Ammonium gluconate, a compound containing both a readily available carbon source (gluconate) and a reduced nitrogen source (ammonium), plays a significant role in modulating the metabolic activities of various microorganisms. Its ability to serve dual functions makes it a valuable substrate in biotechnological processes and a key factor in understanding microbial metabolic flexibility.

This compound serves as an effective dual source of carbon and nitrogen for microbial growth and fermentation processes. benchchem.comresearchgate.net The gluconate component can be directly funneled into central carbon metabolism, while the ammonium ion is a preferred nitrogen source for many bacteria, supporting rapid growth rates. nih.gov

Research on various bacteria has highlighted this dual role. For instance, in fermentation processes involving Streptomyces lincolnensis, this compound acts as both a carbon and nitrogen source. benchchem.com Similarly, studies with Pseudomonas aeruginosa have utilized gluconate as the sole carbon and energy source in a simple ammonium salts medium, demonstrating its efficacy in supporting growth. microbiologyresearch.org The bacterium Acetobacter diazotrophicus can use gluconate as a carbon source and ammonium as a nitrogen source. nih.gov A study on the production of value-added products from potato starch wastewater involved its enzymatic conversion into a crude liquid containing this compound, which provided both organic carbon and nitrogen. researchgate.net

The relative efficiency of using combined sources can be observed in biomass yields. In Acetobacter diazotrophicus, biomass yields under N-fixing conditions were over 30% lower when using gluconate as the carbon source with atmospheric nitrogen compared to using it with an ammonium nitrogen source. nih.gov This underscores the metabolic advantage of having a readily assimilable nitrogen source like the ammonium provided by this compound.

Table 1: Growth Yields of Methanotrophic Bacteria on Different Carbon and Nitrogen Sources This table illustrates the differential growth yields (OD540nm/mol-C source) of various methanotrophic bacteria, highlighting the general preference for ammonium as a nitrogen source over nitrate (B79036) when methane (B114726) is the carbon source.

| Bacterial Strain | Carbon Source | Nitrogen Source | Growth Yield (OD540nm/mol-C) |

| Methylocystis sp. Rockwell | Methane | Ammonium | 1024 ± 40 |

| Methylocystis sp. Rockwell | Methane | Nitrate | 728 ± 20 |

| Methylosinus trichosporium OB3b | Methane | Ammonium | 1080 ± 24 |

| Methylosinus trichosporium OB3b | Methane | Nitrate | 612 ± 20 |

| Methylomicrobium album BG8 | Methane | Ammonium | 1040 ± 60 |

| Methylomicrobium album BG8 | Methane | Nitrate | 920 ± 40 |

| Data adapted from a study on optimizing the growth of proteobacterial methanotrophs. frontiersin.org |

The presence of this compound in the growth medium directly influences the intracellular concentration of ammonium ions. The cell envelope of some bacteria, like Corynebacterium glutamicum, presents no significant barrier to ammonium flux, meaning that high external ammonium concentrations result in a correspondingly high internal ammonium pool. core.ac.uk This internal pool is critical for various biosynthetic pathways. After uptake, ammonium is primarily incorporated into glutamate (B1630785) and glutamine, which then act as nitrogen donors for the synthesis of other amino acids and precursors for purines and pyrimidines. nih.govasm.org

In some cases, the gluconate component can enhance nitrogen uptake. For example, in Streptomyces lincolnensis, the presence of gluconate helps maintain intracellular ammonium ion pools at concentrations of approximately 100 mg/L. benchchem.com Microorganisms have evolved sophisticated mechanisms to manage these internal pools. When external ammonium levels are low, bacteria can activate high-affinity transport systems to concentrate ammonium intracellularly. csic.esnih.gov Conversely, when levels are high, these transport systems can be deactivated to prevent the toxic accumulation of ammonium and the wasteful depletion of ATP through futile cycles. nih.govwikipedia.org

Microorganisms exhibit remarkable adaptability to changing nutrient availability, often involving significant rearrangements of their cellular transport systems. This is particularly evident in response to limitations in preferred nitrogen sources like ammonium.

A study on Corynebacterium glutamicum under ammonium-limited conditions revealed a major rearrangement of the cell's transport capacity. nih.govasm.org This adaptation strategy, aimed at scavenging available nitrogen, involved the increased expression of genes encoding various transport systems. asm.org These included not only high-affinity ammonium uptake systems but also permeases for alternative nitrogen sources like creatinine (B1669602) and urea, and putative peptide transport systems. asm.org

Conversely, shifts in carbon source availability can also trigger transport mechanism changes. When Pseudomonas aeruginosa is shifted from an ammonium-limited to a glucose-limited environment, it represses the transport systems for gluconate and 2-oxogluconate. microbiologyresearch.orgmicrobiologyresearch.org This demonstrates a metabolic switch, prioritizing the uptake of the more limited nutrient. The transport of ammonium itself is mediated by the Amt/MEP/Rh family of proteins, which form channels to facilitate the passage of ammonia (B1221849) across the cell membrane. wikipedia.orgresearchgate.net The regulation of these transporters is a key aspect of microbial adaptation to fluctuating nitrogen levels. wikipedia.org

Table 2: Selected Genes with Increased Transcription in C. glutamicum during Ammonium Limitation This table shows examples of genes involved in cellular transport whose expression is upregulated in Corynebacterium glutamicum when the primary nitrogen source, ammonium, is limited, forcing the cell to scavenge for alternative sources.

| Gene | Encoded Protein/Function | Factor of Increase |

| amtA | Ammonium transport protein | >100 |

| amtB | Ammonium transport protein | 15 |

| ureA | Urease alpha subunit (Urea transport/metabolism) | 16 |

| ureB | Urease beta subunit (Urea transport/metabolism) | 16 |

| ureC | Urease gamma subunit (Urea transport/metabolism) | 16 |

| NCgl2347 | Putative creatinine permease | 17 |

| Data derived from transcriptome analysis of C. glutamicum. nih.govasm.org |

The metabolism of the gluconate portion of this compound is closely linked to central metabolic pathways, particularly the pentose (B10789219) phosphate (B84403) pathway (PPP), also known as the hexose (B10828440) monophosphate (HMP) shunt. benchchem.comwikipedia.org This pathway is primarily anabolic, generating essential precursors for biosynthesis, such as pentose phosphates for nucleotide synthesis and NADPH for reductive reactions. wikipedia.orgnih.gov

In bacteria, glucose can be oxidized to gluconate, which is then phosphorylated to 6-phosphogluconate, a key intermediate that enters the HMP shunt. nih.govmdpi.com Studies in Acetobacter diazotrophicus show that gluconate is oxidized via the HMP pathway and the tricarboxylic acid (TCA) cycle. nih.gov The primary function of the HMP shunt in growing cells is often to supply pentose phosphates for synthetic reactions. asm.org

The key rate-controlling enzyme of the HMP shunt is glucose-6-phosphate dehydrogenase, which is allosterically regulated by the ratio of NADPH to NADP+. wikipedia.org Research has shown that gluconate metabolism can influence anabolic pathways linked to the HMP shunt. benchchem.com By providing a direct entry point into this pathway, this compound can enhance the flux towards the production of NADPH and ribose 5-phosphate, thereby supporting robust biosynthetic activity. mdpi.com

By providing both carbon and nitrogen building blocks, as well as the reductive power (NADPH) generated from gluconate metabolism via the HMP shunt, this compound can significantly promote the biosynthesis of various valuable compounds in microorganisms.

A primary trigger for the synthesis of storage compounds like lipids in oleaginous microorganisms is a high carbon-to-nitrogen (C/N) ratio in the growth medium. asm.org this compound can provide this imbalance, leading to a redirection of carbon flux from amino acid synthesis toward lipogenesis and the accumulation of triacylglycerols in species like Rhodococcus opacus. asm.org

Furthermore, enhancing the metabolic flux through the gluconate and pentose phosphate pathways has been shown to be an effective strategy for overproducing other metabolites. In Bacillus subtilis, redirecting carbon flux from glucose through the gluconate pathway to increase the intracellular pool of ribose 5-phosphate is a key strategy for enhancing the biosynthesis of riboflavin (B1680620) (vitamin B2). mdpi.com In another example, the cultivation of the yeast Candida utilis in a medium containing this compound derived from industrial wastewater resulted in a significant efficiency of protein biosynthesis, reaching 12.2 g/L. researchgate.net

When faced with a limited supply of a preferred nitrogen source like ammonium, microorganisms activate a complex and coordinated set of adaptive responses to survive and grow. asm.org A core strategy is the scavenging of any available nitrogen by upregulating high-affinity transport systems. asm.org

A detailed global analysis of Corynebacterium glutamicum adapting to ammonium limitation revealed profound changes in cellular physiology. nih.govasm.org The expression of genes for the high-affinity GS/GOGAT (glutamine synthetase/glutamate synthase) pathway is strongly increased, allowing the cell to assimilate ammonium more efficiently than via the low-affinity glutamate dehydrogenase (GDH) reaction. nih.govasm.org This metabolic rewiring ensures that the cell can make the most of scarce ammonium.

In addition to changes in nitrogen metabolism, adaptation to ammonium limitation also affects carbon metabolism. To fuel the energy-intensive processes of active nitrogen transport and assimilation via the GS/GOGAT pathway, there is an increased transcription of genes encoding enzymes in glycolysis. asm.org Some organisms, like the oleaginous yeast Yarrowia lipolytica and bacteria of the genus Rhodococcus, respond to nitrogen starvation by downregulating amino acid synthesis and degrading existing proteins to provide an alternative internal source of nitrogen, while redirecting excess carbon toward lipid accumulation. asm.org This highlights a deep metabolic reprogramming that prioritizes survival and the storage of resources under nutrient-limiting conditions.

Stimulation of Microorganism Growth for Specific Functions